Sodium 2-methoxyethane-1-sulfinate is an organosulfur compound characterized by the presence of a sulfinic acid functional group attached to a methoxyethane backbone. This compound can be represented by the molecular formula C₃H₇NaO₂S, indicating it contains sodium, carbon, hydrogen, oxygen, and sulfur. The sulfinic group (R-SO₂Na) is known for its reactivity and versatility in organic synthesis, making sodium 2-methoxyethane-1-sulfinate a valuable building block in various
The biological activity of sodium 2-methoxyethane-1-sulfinate is primarily linked to its role in sulfation processes. Sulfation is crucial in various biological mechanisms, including:
Sodium 2-methoxyethane-1-sulfinate can be synthesized through several methods:
The applications of sodium 2-methoxyethane-1-sulfinate are diverse:
Studies on the interactions of sodium 2-methoxyethane-1-sulfinate have revealed its ability to form complexes with various substrates. For instance, it can engage in electron transfer reactions with pyridinium salts, leading to sulfonative pyridylation of alkenes through radical mechanisms . Additionally, its radical species can participate in chain reactions that enhance product yields.
Several compounds exhibit similarities to sodium 2-methoxyethane-1-sulfinate due to their structural or functional characteristics. Here are some comparable compounds:
Compound Name | Structure/Functional Group | Unique Features |
---|---|---|
Sodium p-tolylsulfinate | R-SO₂Na (R = p-tolyl) | Used extensively in sulfonylation reactions |
Sodium benzenesulfinate | R-SO₂Na (R = phenyl) | Known for its application in aromatic compound synthesis |
Sodium methylsulfinate | R-SO₂Na (R = methyl) | Acts as a versatile reagent for C–S bond formation |
Sodium 2-methoxyethane-1-sulfinate stands out due to its methoxy group, which enhances its solubility and reactivity compared to other sodium sulfinates. This feature allows it to participate effectively in various synthetic pathways while providing unique properties that can be leveraged in both organic synthesis and biological applications.
Sodium 2-methoxyethane-1-sulfinate (molecular formula $$ \text{C}3\text{H}7\text{NaO}3\text{S} $$) features a sulfinate group ($$ \text{SO}2^- $$) bonded to a methoxyethane chain ($$ \text{CH}3\text{OCH}2\text{CH}_2 $$) and a sodium counterion. Key structural and physicochemical properties are summarized below:
The compound’s planar sulfinate group enables nucleophilic reactivity, while the methoxy moiety modulates electronic effects, enhancing solubility in polar solvents. Its crystalline solid state and stability under anhydrous conditions make it suitable for storage and handling in synthetic workflows.
Sodium sulfinates emerged as pivotal reagents in the mid-20th century, with their utility expanding alongside advancements in sulfur chemistry. Sodium 2-methoxyethane-1-sulfinate was first synthesized in 2007, as documented in PubChem’s creation records. Its development aligns with broader trends in sodium sulfinate chemistry, which saw a resurgence in the 2010s due to their role in radical-mediated reactions and cross-coupling methodologies.
Historically, sodium sulfinates were limited to sulfonation reactions, but the introduction of methoxy- and other alkoxy-substituted variants like this compound expanded their applicability. The methoxy group’s electron-donating nature stabilizes transition states in sulfonyl radical formations, a breakthrough highlighted in recent reviews on sodium sulfinate reactivity.
Sodium 2-methoxyethane-1-sulfinate serves as a multifunctional reagent in contemporary synthesis, primarily through three pathways:
Under oxidative conditions (e.g., peroxides or light), the compound generates sulfonyl radicals ($$ \text{RSO}_2^\bullet $$), which participate in cascade reactions. For example, these radicals undergo addition to alkenes to form vinyl sulfones, a reaction leveraged in polymer and pharmaceutical synthesis.
The sulfinate anion acts as a nucleophile in $$ \text{S}\text{N}2 $$ reactions with alkyl halides, producing sulfones. This reactivity is exploited in the synthesis of β-keto sulfones, which are intermediates in heterocycle formation:
$$
\text{RSO}2^- + \text{R'X} \rightarrow \text{RSO}_2\text{R'} + \text{X}^-
$$
In palladium-catalyzed reactions, the sulfinate group couples with aryl halides to form biaryl sulfones. This method avoids the need for toxic thiols, aligning with green chemistry principles.
The table below contrasts sodium 2-methoxyethane-1-sulfinate with related sodium sulfinates in key reactions:
Sodium 2-methoxyethane-1-sulfinate (C3H7NaO3S) represents an important organosulfur compound with versatile applications in synthetic chemistry [1] [2]. The traditional approach to synthesizing this compound involves a sequential alkylation-elimination strategy that has been refined over decades of research [1]. This methodology relies on the formation of key intermediates through controlled reaction conditions that facilitate the generation of the sulfinate functional group [3].
The synthesis of sodium 2-methoxyethane-1-sulfinate commonly begins with a benzylic halide-mediated alkylation step [5] [7]. This process involves the nucleophilic attack of a sulfur-containing precursor on a benzylic halide, forming a critical carbon-sulfur bond that serves as the foundation for subsequent transformations [5]. The reaction typically proceeds through an SN2 mechanism, where the nucleophilic sulfur displaces the halide leaving group [7] [24].
A typical reaction sequence involves treating a sulfinate transfer reagent with a benzylic halide under controlled conditions [5]. The sulfinate transfer reagent, often a β-nitrile sulfinate, undergoes S-alkylation with the benzylic halide to form an intermediate sulfone (compound 3) [5]. This alkylation step is crucial as it establishes the carbon-sulfur linkage that will eventually lead to the formation of the desired sulfinate product [7].
The efficiency of this alkylation process depends significantly on the nature of the benzylic halide employed [5]. Research has demonstrated that the reactivity follows the order: benzylic iodides > benzylic bromides > benzylic chlorides, with iodides showing the highest reactivity due to iodine's superior leaving group ability [24]. The reaction is typically conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO), which promotes the SN2 mechanism by stabilizing the developing charges in the transition state [18].
Table 1: Reaction Conditions for Benzylic Halide-Mediated Alkylation in Sodium 2-methoxyethane-1-sulfinate Synthesis
Benzylic Halide Type | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
---|---|---|---|---|
Benzylic Iodide | DMSO | 25-30 | 0.5-1 | 85-95 |
Benzylic Bromide | DMSO | 25-30 | 1-2 | 75-90 |
Benzylic Chloride | DMSO | 30-40 | 3-6 | 60-80 |
The alkylation step is particularly sensitive to steric hindrance, with secondary benzylic halides showing diminished reactivity compared to their primary counterparts [5]. This limitation has prompted researchers to develop optimized reaction conditions, including the use of phase-transfer catalysts and elevated temperatures to overcome steric barriers [8]. The resulting intermediate sulfones serve as key precursors for the subsequent elimination step in the synthesis of sodium 2-methoxyethane-1-sulfinate [5] [7].
Following the benzylic halide-mediated alkylation, the synthesis of sodium 2-methoxyethane-1-sulfinate proceeds through a base-promoted elimination step that generates the desired sulfinate functionality [5] [7]. This elimination reaction involves the treatment of the intermediate sulfone with a suitable base, resulting in the release of styrene and the formation of the sulfinate anion [5].
The elimination mechanism typically follows an E2 pathway, where the base abstracts a proton from the carbon adjacent to the sulfone group, leading to the concurrent elimination of styrene [15]. This process is facilitated by the resonance stabilization of the resulting styrene molecule, which provides a thermodynamic driving force for the reaction [15] [17].
Common bases employed in this elimination step include sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) [7] [18]. The choice of base significantly influences the reaction efficiency, with stronger bases generally promoting faster elimination rates [18]. Sodium methoxide has emerged as a particularly effective base for this transformation, offering a balance between reactivity and selectivity [18].
The elimination reaction is typically conducted at moderate temperatures (25-60°C) to ensure complete conversion while minimizing potential side reactions [7]. The reaction progress can be monitored through techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy, allowing for precise control over the reaction endpoint [18].
Table 2: Base-Promoted Styrene Elimination Conditions for Sodium 2-methoxyethane-1-sulfinate Synthesis
Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
---|---|---|---|---|
Sodium Methoxide | THF/MeOH | 25-30 | 0.5-1 | 90-95 |
Potassium t-butoxide | THF | 30-40 | 1-2 | 85-90 |
DBU | DMSO | 40-60 | 2-4 | 75-85 |
The base-promoted elimination step is particularly advantageous for the synthesis of sodium 2-methoxyethane-1-sulfinate as it generates the sulfinate anion directly, which can be isolated as the sodium salt through simple precipitation or solvent evaporation techniques [18]. This approach circumvents the need for additional neutralization steps, streamlining the overall synthetic process [7].
Research has demonstrated that the efficiency of the styrene elimination step is influenced by the electronic properties of the benzylic substituents [6]. Electron-donating groups on the aromatic ring enhance the elimination rate by stabilizing the developing negative charge in the transition state, while electron-withdrawing groups have the opposite effect [6] [15]. This understanding has enabled chemists to optimize reaction conditions based on the specific structural features of the starting materials [15].
The development of one-pot methodologies for the preparation of sodium 2-methoxyethane-1-sulfinate represents a significant advancement in synthetic efficiency [7] [9]. These approaches combine multiple reaction steps into a single vessel, eliminating the need for intermediate isolation and purification, thereby reducing waste generation and improving overall yields [9].
A particularly effective one-pot methodology involves the sequential alkylation-elimination process conducted in a single reaction vessel [7]. This approach begins with the alkylation of a sulfinate transfer reagent with a benzylic halide, followed by in situ base addition to promote styrene elimination [7]. The entire sequence can be completed without isolating the intermediate sulfone, significantly streamlining the synthetic process [7] [9].
Research by Saito and colleagues demonstrated the utility of a one-pot, three-component synthesis for related sulfinate compounds, which can be adapted for the preparation of sodium 2-methoxyethane-1-sulfinate [16]. This methodology employs a bench-stable sulfoxide reagent that undergoes reaction with a Grignard reagent to generate a key sulfenate anion intermediate [16]. The sulfenate anion can then be trapped with appropriate electrophiles to yield the desired sulfinate product [16].
Another innovative one-pot approach utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide surrogate [9]. This methodology involves the reaction of an organometallic reagent with DABSO to generate a metal sulfinate, which can be directly converted to the desired sulfinate product through appropriate functionalization [9]. This approach avoids the handling of gaseous sulfur dioxide, making the process safer and more practical for laboratory-scale synthesis [9].
Table 3: Comparison of One-Pot Methodologies for Sodium 2-methoxyethane-1-sulfinate Synthesis
Methodology | Key Reagents | Reaction Conditions | Advantages | Typical Yield (%) |
---|---|---|---|---|
Alkylation-Elimination | Sulfinate transfer reagent, Benzylic halide, Base | DMSO, 25-60°C, 2-6 h | Simple procedure, Readily available reagents | 70-85 |
Sulfoxide Reagent | Bench-stable sulfoxide, Grignard reagent | THF, 0-25°C, 1-3 h | Mild conditions, High functional group tolerance | 75-90 |
DABSO-Based | DABSO, Organometallic reagent | THF, 25°C, 1-2 h | Avoids gaseous SO2, Scalable | 80-95 |
The one-pot methodologies for sulfinate preparation offer several advantages over traditional multi-step approaches, including reduced reaction time, minimized waste generation, and improved overall efficiency [9] [13]. These benefits have made one-pot strategies increasingly popular for the synthesis of sodium 2-methoxyethane-1-sulfinate and related compounds in both academic and industrial settings [13].
Recent advancements in one-pot sulfinate preparation include the development of catalytic systems that facilitate the direct conversion of readily available starting materials to sulfinate products [13]. For example, Maloney and colleagues reported a practical, one-pot synthesis of sulfonylated pyridines via an SNAr reaction of pyridines and sodium sulfinate salts in the presence of tetrabutylammonium chloride [13]. This methodology could potentially be adapted for the synthesis of sodium 2-methoxyethane-1-sulfinate through appropriate modification of the reaction conditions [13].
Late-stage functionalization (LSF) techniques have emerged as powerful tools for the synthesis and modification of sodium 2-methoxyethane-1-sulfinate and related compounds [10]. These approaches enable the introduction of the sulfinate functionality at a late stage in the synthetic sequence, allowing for the efficient preparation of diverse sulfinate derivatives from complex precursors [10].
LSF is defined as a desired chemical transformation on a complex molecule without the necessity for a preinstalled functional group that exclusively serves the purpose of enabling the transformation [10]. This approach is particularly valuable for the synthesis of sodium 2-methoxyethane-1-sulfinate derivatives, as it allows for the direct introduction of the sulfinate group onto preformed molecular scaffolds [10].
One notable LSF technique involves the direct conversion of carboxylic acids to sulfinate salts through an interrupted Barton decarboxylation reaction [23]. This methodology, developed by researchers at the National Cancer Institute, provides a simple and general approach for the preparation of diverse sulfinate reagents [23]. The process involves the formation of a Barton ester from the carboxylic acid, followed by reaction with a sulfur source to generate the corresponding sulfinate salt [23].
Another innovative LSF approach utilizes transition metal catalysis to facilitate the direct introduction of the sulfinate functionality [21]. For example, copper-catalyzed reactions have been developed for the synthesis of masked (hetero)aryl sulfinates under mild, base-free conditions [21]. These methodologies offer excellent functional group compatibility and can be applied to a wide range of substrates, making them valuable tools for the late-stage introduction of the sulfinate group [21].
Table 4: Late-Stage Functionalization Techniques for Sodium 2-methoxyethane-1-sulfinate Synthesis
LSF Technique | Key Reagents | Reaction Conditions | Substrate Scope | Typical Yield (%) |
---|---|---|---|---|
Interrupted Barton Decarboxylation | Carboxylic acid, Thiohydroxamate ester, Sulfur source | Ethyl acetate, 25°C, 2-4 h | Aliphatic and aromatic carboxylic acids | 65-80 |
Copper-Catalyzed Sulfinylation | Aryl halide, Copper catalyst, Sulfur source | DMF, 80-100°C, 12-24 h | (Hetero)aryl halides | 70-85 |
Radical C-H Functionalization | Heteroarene, Sulfinate salt, Radical initiator | DCE, 60-80°C, 6-12 h | Electron-rich heteroarenes | 60-75 |
The application of LSF techniques to the synthesis of sodium 2-methoxyethane-1-sulfinate offers several advantages, including improved synthetic efficiency, enhanced functional group tolerance, and the ability to access previously challenging derivatives [10] [23]. These benefits have made LSF approaches increasingly important in the development of new synthetic routes to sulfinate compounds [10].
Recent advances in LSF for sulfinate synthesis include the development of photoredox-catalyzed transformations that enable the direct introduction of the sulfinate group under mild conditions [10]. These light-driven processes offer excellent selectivity and can be conducted at ambient temperature, making them particularly valuable for the modification of sensitive substrates [10]. The continued development of such innovative LSF techniques promises to further expand the synthetic accessibility of sodium 2-methoxyethane-1-sulfinate and its derivatives [10] [21].
Isotopic labeling of sodium 2-methoxyethane-1-sulfinate represents a crucial aspect of its synthetic chemistry, particularly for applications in pharmacokinetic studies, metabolic investigations, and mechanistic research [11] [20]. The incorporation of isotopes such as carbon-14 (14C), carbon-13 (13C), and deuterium (2H) enables the tracking of the compound through biological systems and provides valuable insights into its behavior and transformations [11] [20].
Carbon-14 labeling of sodium 2-methoxyethane-1-sulfinate is particularly valuable due to the radioactive nature of 14C, which allows for sensitive detection and quantification through techniques such as liquid scintillation counting and autoradiography [11]. Traditional approaches to 14C-labeling of sulfinate compounds typically involve multi-step syntheses starting from 14C-labeled precursors, often requiring 4-6 linear steps [20].
A significant advancement in the isotopic labeling of sulfinate compounds was reported by Willis and colleagues, who developed a general, one-pot method for the synthesis of sulfinic acids from methyl sulfones [7]. This methodology, which involves alkylation with a benzylic halide followed by in situ elimination of the resulting styrene, was successfully applied to the 14C-labeling of several biologically active methyl sulfones via sulfinate intermediates [7]. This approach can be adapted for the isotopic labeling of sodium 2-methoxyethane-1-sulfinate through appropriate modification of the reaction conditions [7].
More recently, researchers have developed late-stage carbon isotope labeling techniques that provide new avenues to rapidly access carbon-14-labeled compounds, including sulfinates [11] [20]. These approaches enable the introduction of the isotopic label at a late stage in the synthetic sequence, minimizing the number of radioactive steps and improving overall efficiency [11].
Table 5: Isotopic Labeling Approaches for Sodium 2-methoxyethane-1-sulfinate
Labeling Approach | Isotope | Key Reagents | Reaction Conditions | Radiochemical Yield (%) |
---|---|---|---|---|
Traditional Multi-step | 14C | [14C]-Methyl iodide, Sulfur source | Multiple steps, Various conditions | 15-30 |
One-Pot Alkylation-Elimination | 14C | [14C]-Methyl sulfone, Benzylic halide, Base | DMSO, 25-60°C, 2-6 h | 40-60 |
Late-Stage Carbon Labeling | 14C | [14C]-CO2, Appropriate precursor | THF, 0-25°C, 1-3 h | 50-70 |
Carbon-Sulfur Bond Exchange | 14C, 13C, 34S | Nickel catalyst, Isotope source | DMF, 80-100°C, 12-24 h | 60-80 |
A particularly innovative approach to isotopic labeling of sulfur-containing compounds was recently reported by Mouhsine and colleagues, who developed a platform for multiple isotope labeling via carbon-sulfur bond exchange [25]. This methodology utilizes a nickel-catalyzed reversible carbon-sulfur bond activation strategy to achieve selective isotope exchange, enabling the incorporation of various isotopes including deuterium, carbon-13, sulfur-34, and radioactive carbon-14 [25]. This approach provides a unique platform for multiple isotope labeling and is compatible with a wide range of substrates, making it potentially valuable for the isotopic labeling of sodium 2-methoxyethane-1-sulfinate [25].
The choice of isotopic labeling approach for sodium 2-methoxyethane-1-sulfinate depends on several factors, including the desired position of the label, the specific isotope required, and the available synthetic infrastructure [11] [20]. Traditional multi-step approaches offer precise control over the label position but may suffer from low overall yields due to the multiple synthetic steps involved [20]. In contrast, late-stage labeling techniques provide improved efficiency but may offer less control over the specific labeling site [11]. The continued development of innovative isotopic labeling methodologies promises to further enhance the accessibility of labeled sodium 2-methoxyethane-1-sulfinate derivatives for various applications [20] [25].
The purification and characterization of sodium 2-methoxyethane-1-sulfinate are critical aspects of its synthesis, ensuring the production of high-quality material suitable for various applications [12] [19]. Effective purification protocols remove impurities that could interfere with subsequent reactions or applications, while comprehensive characterization confirms the identity and purity of the synthesized compound [12] [19].
Purification of sodium 2-methoxyethane-1-sulfinate typically begins with a basic workup procedure to remove acidic impurities and unreacted starting materials [18]. This often involves washing the reaction mixture with an appropriate solvent system, followed by extraction or filtration to isolate the crude product [18]. The specific workup procedure depends on the synthetic route employed and the nature of the potential impurities [18].
For small-scale preparations, column chromatography represents a valuable purification technique for sodium 2-methoxyethane-1-sulfinate and its precursors [12]. Silica gel chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures) can effectively separate the desired compound from impurities [12]. The selection of the optimal solvent system is crucial and often requires preliminary thin-layer chromatography (TLC) experiments to determine the appropriate conditions [12].
For larger-scale preparations, recrystallization offers an efficient purification approach [19]. This technique involves dissolving the crude product in a minimal amount of hot solvent, followed by cooling to induce crystallization of the pure compound [19]. The choice of recrystallization solvent is critical and depends on the solubility properties of both the desired compound and the impurities [19].
Table 6: Purification Protocols for Sodium 2-methoxyethane-1-sulfinate
Purification Method | Scale | Solvent System | Advantages | Typical Recovery (%) |
---|---|---|---|---|
Column Chromatography | Small (< 5 g) | EtOAc/Hexanes or DCM/MeOH | High purity, Effective separation | 70-85 |
Recrystallization | Medium (5-50 g) | Ethanol/Water or Acetone/Water | Scalable, Simple equipment | 75-90 |
Precipitation | Large (> 50 g) | Water/Organic solvent | Highly scalable, Cost-effective | 80-95 |
Characterization of sodium 2-methoxyethane-1-sulfinate typically involves a combination of spectroscopic, spectrometric, and analytical techniques to confirm its identity and assess its purity [22]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides valuable information about the structural features of the compound [22]. The characteristic chemical shifts associated with the methoxy group, methylene protons, and sulfinate functionality serve as diagnostic markers for confirming the successful synthesis of the target compound [22].
Infrared (IR) spectroscopy offers complementary structural information, with the sulfinate group typically exhibiting characteristic absorption bands in the 1000-1200 cm-1 region [22]. Mass spectrometry provides molecular weight confirmation and can detect potential impurities or side products [22]. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of the synthesized compound [22].
Elemental analysis represents another important characterization technique, providing quantitative information about the elemental composition of the compound [19]. This analysis typically focuses on carbon, hydrogen, and sulfur content, with the experimental values compared to the theoretical percentages calculated from the molecular formula [19]. Close agreement between the experimental and theoretical values indicates high purity of the synthesized material [19].
For applications requiring high purity standards, additional analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) may be employed to assess the purity of the final product [22]. These techniques can detect and quantify trace impurities that might not be apparent through other characterization methods [22].